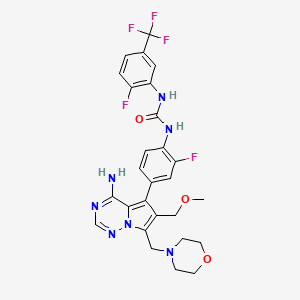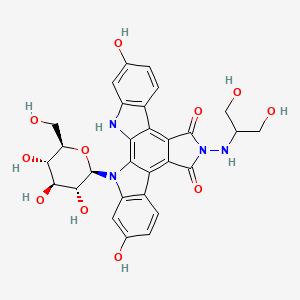
Actb-1003
Overview
Description
ACTB-1003 is an oral kinase inhibitor that targets cancer mutations, angiogenesis, and induces apoptosis .
Synthesis Analysis
This compound is a laboratory product for research use only . It’s not intended for personal consumption as it could be harmful and dangerous .
Molecular Structure Analysis
The chemical formula of this compound is C27H26F5N7O3 . Its exact mass is 591.20 and its molecular weight is 591.530 .
Chemical Reactions Analysis
The theoretical analysis of this compound involves FGFR inhibition, angiogenesis, and apoptosis induction .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is insoluble in H2O but can dissolve in DMSO (≥18.15 mg/mL) and EtOH (≥2.5 mg/mL with gentle warming and ultrasonic) .
Relevant Papers
The paper titled “this compound: An oral kinase inhibitor targeting cancer mutations (FGFR), angiogenesis (VEGFR2, TEK), and induction of apoptosis (RSK and p70S6K)” provides a detailed analysis of this compound .
Scientific Research Applications
1. Prognostic and Immunological Role in Cancer
ACTB, a cytoskeleton structural protein, is abnormally expressed in multiple cancers, impacting tumor invasiveness and metastasis. It's associated with prognosis and immune regulation in various cancers. ACTB's expression correlates with immune cell infiltration, immune checkpoints, and modulators. Its role in cancer metastasis and invasion has been identified, suggesting its potential as a biomarker for prognosis and immune infiltration in cancers (Gu et al., 2021).
2. Involvement in Syndromic Thrombocytopenia
Variants in ACTB's exons 5 and 6 are linked to syndromic thrombocytopenia, distinct from Baraitser-Winter Cerebrofrontofacial syndrome. These variants lead to changes in β-cytoplasmic actin filament populations, impacting thrombocyte and megakaryocyte maturation, elucidating the molecular mechanisms underlying thrombocytopenia in this patient cohort (Latham et al., 2018).
3. Gene Fusion in Soft Tissue Neoplasms
ACTB-GLI1 gene fusion has been identified in certain soft tissue neoplasms, demonstrating its role in the pathogenesis of these tumors. This rare but distinctive tumor, associated with a benign clinical course, shows potential pericytic differentiation based on its immunophenotype and ultrastructural characteristics (Nitta et al., 2020).
4. ACTB Variants in Stroke and Cardiovascular Diseases
ACTB variants have been studied in the context of stroke and cardiovascular diseases. Research indicates a significant association between ACTB variants and alcohol consumption on stroke risk. The expression of ACTB mRNA in individuals with ischemic stroke and a drinking habit was notably down-regulated, providing insights into the prevention of stroke (Yang et al., 2020).
Mechanism of Action
Target of Action
ACTB-1003 is an oral kinase inhibitor that primarily targets several key proteins involved in cancer progression . These targets include:
- Fibroblast Growth Factor Receptor 1 (FGFR1) : FGFR1 plays a crucial role in cell differentiation and angiogenesis .
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 : These receptors are involved in angiogenesis, the process of new blood vessel formation .
- Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K) : These kinases are downstream of PI3 kinase and play a role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets in the following ways:
- FGFR1 Inhibition : this compound inhibits FGFR1, thereby reducing the signaling that promotes cell differentiation and angiogenesis .
- VEGFR2 and Tie-2 Inhibition : By inhibiting these receptors, this compound disrupts angiogenesis, which can limit the supply of nutrients to the tumor .
- Induction of Apoptosis : this compound likely induces apoptosis by targeting RSK and p70S6K, leading to a reduction in cell growth and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways:
- FGFR Signaling Pathway : By inhibiting FGFR1, this compound disrupts the FGFR signaling pathway, which can lead to reduced cell differentiation and angiogenesis .
- VEGF Signaling Pathway : The inhibition of VEGFR2 disrupts the VEGF signaling pathway, reducing angiogenesis .
- PI3K/Akt/mTOR Pathway : By targeting RSK and p70S6K, downstream of PI3 kinase, this compound can disrupt the PI3K/Akt/mTOR pathway, leading to reduced cell growth and proliferation .
Pharmacokinetics
As an oral kinase inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
This compound has been shown to have a dose-dependent tumor growth inhibition effect in cell lines with FGFR genetic alterations, including OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 . This suggests that this compound can effectively inhibit the growth of certain types of cancer cells.
Action Environment
Factors such as the patient’s overall health, the presence of other medications, and specific genetic factors could potentially influence the effectiveness and stability of this compound .
Biochemical Analysis
Biochemical Properties
Actb-1003 plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), Tie-2, ribosomal S6 kinase (RSK), and p70S6 kinase (p70S6K). These interactions inhibit the phosphorylation of downstream targets, thereby modulating cell growth, angiogenesis, and apoptosis .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the growth of human multiple myeloma cells and murine leukemia cells by targeting FGFR1 and VEGFR2. This compound also induces apoptosis in these cells by inhibiting RSK and p70S6K. Additionally, it reduces tumor angiogenesis in mouse xenograft models, highlighting its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of multiple kinases. By inhibiting FGFR1, VEGFR2, and Tie-2, this compound disrupts signaling pathways essential for cell proliferation and angiogenesis. It also induces apoptosis by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at -20°C and retains its activity for up to four years. Long-term studies have shown that this compound consistently inhibits tumor growth and angiogenesis in various cancer models. Its efficacy may decrease over extended periods due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and angiogenesis without significant toxicity. At higher doses, this compound may cause adverse effects such as weight loss and organ toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those regulated by FGFR1, VEGFR2, and Tie-2. It interacts with enzymes and cofactors that modulate cell growth, angiogenesis, and apoptosis. By inhibiting these pathways, this compound alters metabolic flux and reduces metabolite levels associated with tumor growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in tumor tissues, where it exerts its therapeutic effects by inhibiting key signaling pathways .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting cell growth and angiogenesis .
properties
IUPAC Name |
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJCJKUZPUFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F5N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939805-30-8 | |
| Record name | ACTB-1003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACTB-1003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)












